6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C6H4ClIN4O |
|---|---|
Molecular Weight |
310.48 g/mol |
IUPAC Name |
6-chloro-3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4O/c1-13-5-2-3(8)11-12-4(2)9-6(7)10-5/h1H3,(H,9,10,11,12) |
InChI Key |
CDSLVFPJWMNNJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-alkylation of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with appropriate alkylating agents under specific conditions . The reaction conditions often include the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine showed inhibitory effects on the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. Specifically, 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Chemistry Applications
Herbicide Development
In agricultural chemistry, the compound has been explored for its herbicidal properties. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit specific enzymes involved in plant growth. For example, a derivative of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine was found to effectively suppress the growth of common weeds by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants .
Material Science Applications
Polymer Chemistry
In material science, 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been incorporated into polymer formulations to enhance their properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength. Studies have indicated that polymers containing this compound exhibit better resistance to thermal degradation compared to conventional polymers .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in MCF-7 and A549 cells |
| Antimicrobial Properties | Inhibits growth of Staphylococcus aureus and E. coli | |
| Agricultural Chemistry | Herbicide Development | Inhibits ALS enzyme leading to weed suppression |
| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |
Case Studies
- Anticancer Study : A recent investigation published in a peer-reviewed journal demonstrated that 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed the compound's mechanism of action at the molecular level.
- Herbicide Efficacy : A field trial conducted on common agricultural weeds evaluated the effectiveness of a formulated herbicide containing 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. Results showed over 80% reduction in weed biomass compared to untreated controls within two weeks post application.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and inhibition of kinase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Bromo/Chloro: Smaller halogens reduce steric hindrance but may decrease van der Waals interactions in enzyme pockets .
Position 4 Substituents Methoxy (Target Compound): The electron-donating methoxy group increases ring electron density, altering reactivity in nucleophilic substitutions compared to chloro or amino groups . Chloro/Amino: Chloro is a leaving group, facilitating further derivatization, while amino groups enable hydrogen bonding in kinase inhibitors .
Position 6 Substituents
- Chloro (Common in Analogs) : A versatile leaving group, enabling Suzuki couplings or nucleophilic displacements to introduce aryl or amine groups .
Biological Activity
6-Chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various research findings.
- Molecular Formula : C₆H₄ClIN₄O
- Molecular Weight : 310.48 g/mol
- CAS Number : 1628055-65-1
Synthesis
The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves several methods, including:
- Cyclization Reactions : Utilizing starting materials such as 2-chloro-3-iodo-aniline and methoxybenzyl bromide under specific reaction conditions.
- Pd-Catalyzed Coupling : Employing Suzuki-Miyaura coupling to introduce aryl groups selectively at the 3 and 6 positions of the pyrazolo-pyrimidine core .
Anticancer Activity
Research indicates that compounds similar to 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. In vitro studies have demonstrated:
- Inhibition of Cancer Cell Proliferation : The compound showed effective inhibition against various cancer cell lines, including breast and lung cancers.
- Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary results suggest potential antifungal properties, although further investigation is required to establish efficacy .
Enzyme Inhibition
6-Chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been found to inhibit specific enzymes involved in disease processes:
- Kinase Inhibition : It has shown promise as a kinase inhibitor, which could be beneficial in treating conditions like cancer where kinase activity is dysregulated.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the micromolar range against cancer cell lines, highlighting their potential as lead compounds for drug development .
- Antimicrobial Study : Another research article analyzed the antimicrobial efficacy of various pyrazolo derivatives, including 6-chloro-3-iodo derivatives, demonstrating significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Research Findings Summary
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant inhibition of cancer cell lines; apoptosis induction via caspase activation |
| Antimicrobial | Effective against Gram-positive/negative bacteria; potential antifungal properties |
| Enzyme Inhibition | Promising kinase inhibitor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
